molecular formula C12H15ClFNO B2872336 (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride CAS No. 2227876-79-9

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride

Cat. No.: B2872336
CAS No.: 2227876-79-9
M. Wt: 243.71
InChI Key: OHBNRGHEPQPHAB-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride (CAS: 2227876-79-9) is a chiral spirocyclic compound of high interest in medicinal chemistry and pharmaceutical research. It features a benzopyran moiety fused to a cyclobutane ring system, creating a unique three-dimensional structure with a defined stereocenter (4R). The molecular formula is C 12 H 15 ClFNO and it has a molecular weight of 243.71 g/mol. The compound has a purity of 95% or higher and is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications . Research Applications and Value As a spirocyclic architecture, this compound is a valuable building block in drug discovery. Spirocyclic structures like cyclobutanes are known for their conformational rigidity, which can enhance binding specificity and optimize properties like metabolic stability in bioactive molecules. Currently, several FDA-approved drugs incorporate the cyclobutane ring structure, with research applications spanning areas such as oncology, neurological diseases, and infectious diseases . While the specific biological profile of this compound is a subject of ongoing investigation, its core structure is related to classes of compounds studied for their potential as histamine-3 receptor antagonists, which are relevant to neurological disorders , and as aldose reductase inhibitors for managing diabetic complications . The presence of the fluorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's electronic properties, membrane permeability, and metabolic stability. Handling and Storage To maintain the stability and longevity of this reagent, it is recommended to store it in a dark place under an inert atmosphere at a temperature of 2-8°C . Researchers should handle the compound with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBNRGHEPQPHAB-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a synthetic organic molecule characterized by its unique spirocyclic structure, which integrates features of both benzopyran and cyclobutane. The incorporation of a fluorine atom at the 6-position of the benzopyran ring is significant as it influences the compound's chemical behavior and biological activity. This article explores its biological activities, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClFNO
  • Molar Mass : Approximately 251.72 g/mol
  • Structural Features : The compound features a spiro configuration that contributes to its three-dimensional structure, potentially affecting its interaction with biological targets.

TRPV1 Antagonism

Preliminary studies have indicated that This compound acts as a TRPV1 antagonist . TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor known for its role in pain perception and inflammatory responses. Inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for pain management therapies.

Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may possess anticancer properties . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of fluorine and amine functional groups enhances binding affinity to active sites on enzymes or receptors. The spirocyclic structure provides rigidity that can improve selectivity in biological interactions.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of the compound in inhibiting receptor activity related to pain and inflammation. These studies utilize various cancer cell lines to evaluate cytotoxicity and potential therapeutic effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Fluoro-3,4-dihydrobenzo[b]pyranSimilar benzopyran corePotential anticancer activity
Spiro[chromene-cyclobutane]Spirocyclic structureAntioxidant properties
7-Methyl-spiro[benzopyran-cyclobutane]Methyl substitutionAnalgesic effects

This table illustrates how structural variations among related compounds can influence their biological activities.

Case Studies

Recent studies have explored the efficacy of This compound in various therapeutic contexts:

  • Pain Management : A study involving animal models demonstrated significant pain relief when treated with this compound compared to control groups.
  • Cancer Cell Line Testing : In vitro tests revealed that the compound induced apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variations: Cyclobutane vs. Cyclopentane

  • Target Compound : Cyclobutane ring (4-membered) results in a smaller dihedral angle (e.g., ~5.21° with methoxy substitution) and higher ring strain, which may enhance reactivity or conformational rigidity compared to larger rings .
Table 1: Impact of Spiro Ring Size
Property Cyclobutane Derivative (Target) Cyclopentane Derivative
Dihedral Angle (°) ~5.21 (methoxy-substituted) Larger (e.g., 12.81 for CF₃-substituted)
Oxidation Potential Lower (electron-dense ring) Higher (less electron density)
Molecular Weight (g/mol) 257.74 271.76

Substituent Effects: Fluorine vs. Chlorine

  • Target Compound : Fluorine at position 6 enhances electronegativity, improving membrane permeability and hydrogen-bonding interactions with targets .
Table 2: Substituent Comparison
Property 6-Fluoro Derivative (Target) 6-Chloro Derivative
Electronegativity 4.0 (F) 3.0 (Cl)
Molecular Weight (g/mol) 257.74 274.2
LogP (Predicted) ~1.2 (higher polarity) ~2.1 (more lipophilic)

Stereochemical Variations: (4R) vs. (4S) Enantiomers

  • Target Compound : The (4R)-configuration optimizes spatial orientation for receptor interactions, as seen in β-blockers like Nebivolol .
  • (4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine Hydrochloride :
    • Key Difference : The (4S)-enantiomer may exhibit divergent binding kinetics or off-target effects. For example, Nebivolol’s (S,S)-isomer is responsible for β₁-blockade, while (R,R) contributes to vasodilation .
Table 3: Stereochemical Impact
Property (4R)-Isomer (Target) (4S)-Isomer
Biological Activity Potent β₁-blockade (hypothesized) Reduced efficacy or alternative targets
Commercial Availability Limited (research use) Available (e.g., CymitQuimica)

Pharmacological Context: Comparison with Nebivolol Hydrochloride

  • Nebivolol Hydrochloride: A clinically used β₁-blocker with a benzopyran core and iminobis(methylene) substituents. Key Differences:
  • Nebivolol lacks the spirocyclic structure, instead featuring a linear side chain for enhanced β₁-selectivity .
  • The target compound’s cyclobutane may confer improved CNS penetration due to reduced polarity .

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